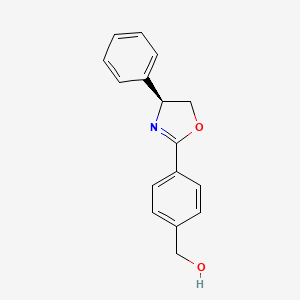
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is a chiral compound with a molecular formula of C16H15NO2 and a molecular weight of 253.3 g/mol . This compound features a phenyl group attached to a dihydrooxazole ring, which is further connected to a phenylmethanol moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol typically involves the following steps:
Formation of the Dihydrooxazole Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the dihydrooxazole ring.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the dihydrooxazole ring in the presence of a Lewis acid catalyst.
Introduction of the Phenylmethanol Moiety: The final step involves the reduction of a phenyl ketone to the corresponding phenylmethanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The phenylmethanol moiety can be oxidized to the corresponding phenyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The phenyl ketone can be reduced back to the phenylmethanol using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.
Major Products Formed
Oxidation: Phenyl ketone derivatives.
Reduction: Phenylmethanol derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol can be compared with other similar compounds, such as:
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol: The enantiomer of the compound, which has a different spatial arrangement of atoms and may exhibit different biological activities.
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)pyridin-4-ol): A structurally similar compound with a pyridin-4-ol moiety instead of phenylmethanol, which may have different chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
[4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C16H15NO2/c18-10-12-6-8-14(9-7-12)16-17-15(11-19-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2/t15-/m1/s1 |
Clave InChI |
PCJFDNJKNIQQMG-OAHLLOKOSA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
SMILES canónico |
C1C(N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)

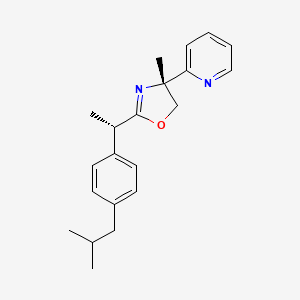


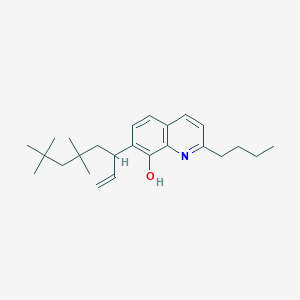
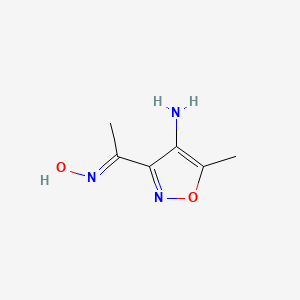
![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)

![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
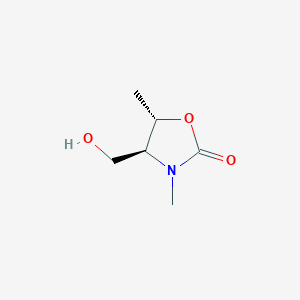
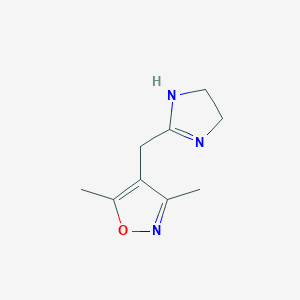
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)
